2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Description
The compound 2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a polycyclic heteroaromatic system with a fused tetracyclic core containing three nitrogen atoms and three ketone groups. The structure features a 3-chloro-4-methylphenyl substituent at position 2 and a methyl group at position 5.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-10-7-8-11(9-14(10)23)15-16-18(12-5-3-4-6-13(12)19(16)27)24-20-17(15)21(28)25-22(29)26(20)2/h3-9,15,24H,1-2H3,(H,25,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGGHZMIUJGQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=O)N5C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors and involve the formation of multiple rings through cyclization reactions. Common reagents used in these synthetic routes include various chlorinated and methylated aromatic compounds, along with catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:
Chemistry: Used in the development of new synthetic methodologies and the study of complex molecular structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s 3-chloro-4-methylphenyl group distinguishes it from analogs like 2-(3,4-dimethoxyphenyl)-5,7,9-triazatetracyclo[...]-trione (), which has 3,4-dimethoxyphenyl instead. Methoxy groups enhance solubility due to their polarity, whereas chloro and methyl substituents increase hydrophobicity. This difference significantly impacts logP values and bioavailability .
Heterocyclic Core Modifications
- 7-Chloro-5-cyclopropyl-9-methyl-5H-4,5,6,10-tetraazadibenzo[a,d]cyclohepten-11(10H)-one (): This analog replaces the fused tetracyclic system with a dibenzocycloheptenone scaffold. Crystallographic data from (e.g., bond angles: 116.41–127.75°) highlights conformational rigidity compared to the target compound’s flexible tetracyclic core .
- 5-(4-chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[...]hexaene (): Incorporates dioxa (oxygen) and triaza (nitrogen) heteroatoms, altering electronic density. The fluorine atom increases electronegativity, influencing binding affinity in medicinal chemistry contexts .
Structural Complexity and Crystallography
The compound 12-(4-chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]pentaene () shares a multi-nitrogen heterocyclic framework with the target compound. Its X-ray refinement using SHELX () revealed a mean C–C bond length of 0.004 Å and an R factor of 0.035, indicating high precision in structural resolution. Such data underscores the importance of SHELX in analyzing complex heterocycles .
Pharmacokinetic and Bioactivity Insights
While direct pharmacological data for the target compound is absent in the evidence, analogs like the 3,4-dimethoxyphenyl derivative () and 5-(4-chlorophenyl)-8-[(3-fluorophenyl)methyl]-... For example:
- Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability but may reduce solubility.
- Methoxy groups () enhance water solubility, critical for oral bioavailability .
Computational and Experimental Comparisons
Similarity indexing methods (), such as Tanimoto coefficient analysis, could quantify structural overlap between the target compound and its analogs. For instance, substituting 3-chloro-4-methylphenyl with 3,4-dimethoxyphenyl might yield a similarity index of ~60–70%, comparable to the SAHA-aglaithioduline comparison in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
